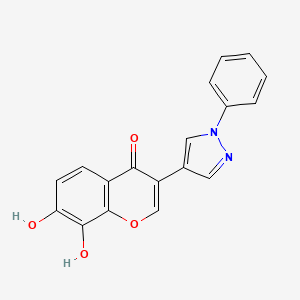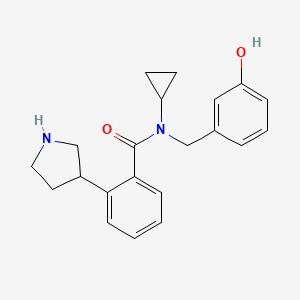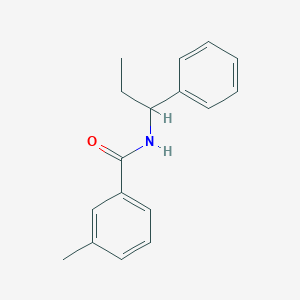![molecular formula C20H15NO B5377935 phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)
phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone, commonly known as P2VP, is a chemical compound that has gained significant attention in the field of scientific research. P2VP is a member of the stilbene family and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of P2VP is dependent on its application. In the case of metal ion detection, P2VP binds with the metal ion through coordination bonds, resulting in a change in its fluorescence properties. In the case of PDT, P2VP absorbs light energy and generates ROS through a type II photochemical reaction, resulting in the selective killing of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P2VP are dependent on its application. In the case of metal ion detection, P2VP has no known biochemical or physiological effects. In the case of PDT, P2VP has been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of P2VP is its high selectivity for metal ions, making it a potential candidate for the development of sensors for metal ion detection. Another advantage is its high singlet oxygen quantum yield, making it a potential candidate for use as a photosensitizer in PDT.
One of the limitations of P2VP is its relatively low stability under certain conditions, such as exposure to light and air. This can result in a decrease in its fluorescence properties and photodynamic activity. Another limitation is its relatively low solubility in water, which can limit its application in biological systems.
Orientations Futures
There are several future directions for the research and development of P2VP. One area of interest is the development of P2VP-based sensors for the detection of metal ions in biological samples. Another area of interest is the optimization of P2VP as a photosensitizer for use in PDT. Additionally, the development of P2VP derivatives with improved stability and solubility properties is an area of ongoing research.
Méthodes De Synthèse
The synthesis of P2VP involves the reaction between 2-pyridinecarboxaldehyde and 4-bromostilbene in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of P2VP. The purity and yield of P2VP can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
P2VP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescence probe for the detection of metal ions. P2VP has been shown to selectively bind with metal ions such as Cu2+, Zn2+, and Hg2+, resulting in a change in its fluorescence properties. This property of P2VP has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
Another area of research is the use of P2VP as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can selectively kill cancer cells. P2VP has been shown to have potential as a photosensitizer due to its high singlet oxygen quantum yield and good biocompatibility.
Propriétés
IUPAC Name |
phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-20(17-6-2-1-3-7-17)18-12-9-16(10-13-18)11-14-19-8-4-5-15-21-19/h1-15H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNHNPHGVVHLV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377862.png)
![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)

![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)
![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)

![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
